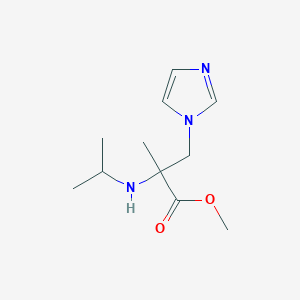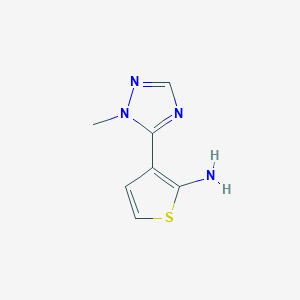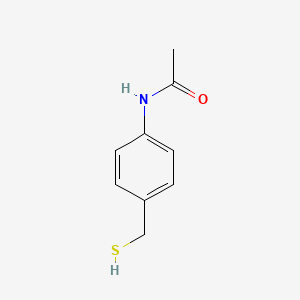
N-(4-(Mercaptomethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(sulfanylmethyl)phenyl]acetamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a sulfanylmethyl group attached to a phenyl ring, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(sulfanylmethyl)phenyl]acetamide typically involves the reaction of 4-(sulfanylmethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(sulfanylmethyl)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: 4-(sulfanylmethyl)aniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for a specific period, typically 1-2 hours, to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[4-(sulfanylmethyl)phenyl]acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
N-[4-(sulfanylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
N-[4-(sulfanylmethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
作用機序
The mechanism of action of N-[4-(sulfanylmethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanylmethyl group can undergo metabolic transformations, influencing the compound’s activity and pharmacokinetics.
類似化合物との比較
N-[4-(sulfanylmethyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-(4-methylphenyl)acetamide: Lacks the sulfanylmethyl group, resulting in different chemical and biological properties.
N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of the sulfanylmethyl group, leading to variations in reactivity and applications.
N-(4-nitrophenyl)acetamide:
The uniqueness of N-[4-(sulfanylmethyl)phenyl]acetamide lies in the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C9H11NOS |
|---|---|
分子量 |
181.26 g/mol |
IUPAC名 |
N-[4-(sulfanylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H11NOS/c1-7(11)10-9-4-2-8(6-12)3-5-9/h2-5,12H,6H2,1H3,(H,10,11) |
InChIキー |
NJWDQVAOORNJOY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


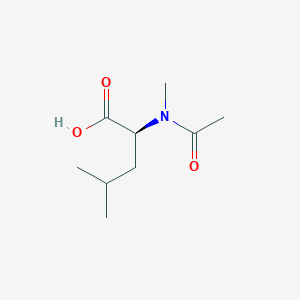
amine](/img/structure/B15300500.png)



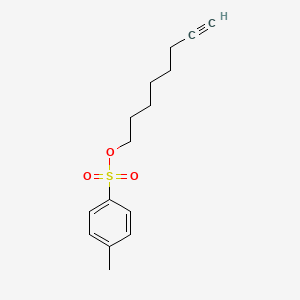
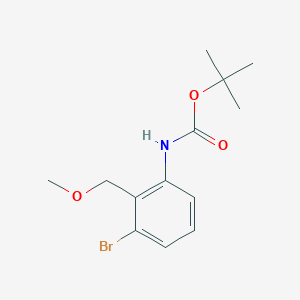

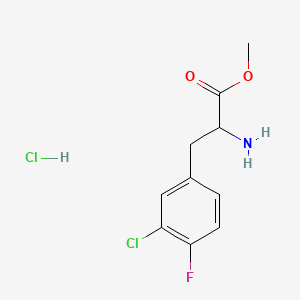

![1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B15300557.png)
